Sodium 5-methoxypyridine-2-sulfinate is a sulfinic acid derivative characterized by the presence of a methoxy group on the pyridine ring. This compound serves as an important building block in organic synthesis, particularly in the development of organosulfur compounds, pharmaceuticals, and agrochemicals. It is classified under sodium sulfinates, which are recognized for their versatility in various chemical reactions.
Sodium 5-methoxypyridine-2-sulfinate is synthesized from 5-methoxypyridine through sulfonylation processes. It falls under the broader category of sodium sulfinates, which are known for their applications in organic synthesis, particularly in forming sulfur-containing compounds. The compound is primarily used in research settings and industrial applications due to its reactivity and ability to participate in diverse chemical transformations.
The synthesis of sodium 5-methoxypyridine-2-sulfinate typically involves the following steps:
Sodium 5-methoxypyridine-2-sulfinate has a molecular formula of and a molecular weight of 195.17 g/mol. The structural representation can be described as follows:
COC1=CN=C(C=C1)S(=O)[O-].[Na+]The compound features a pyridine ring substituted with a methoxy group at position 5 and a sulfinate group at position 2, which contributes to its nucleophilic properties .
Sodium 5-methoxypyridine-2-sulfinate is involved in several key chemical reactions:
These reactions highlight the compound's versatility as a reagent in organic synthesis.
The mechanism of action for sodium 5-methoxypyridine-2-sulfinate primarily revolves around its role as a nucleophile in various chemical transformations. The sulfinate group allows it to engage in nucleophilic substitution reactions, forming robust carbon-sulfur bonds essential for constructing complex organic molecules. In palladium-catalyzed cross-coupling reactions, it acts as a coupling partner, facilitating the formation of new carbon-carbon bonds through radical intermediates .
| Property | Data |
|---|---|
| Molecular Formula | C6H6NNaO3S |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 179-181 °C |
| Solubility | Soluble in water |
| Density | Not specified |
The physical properties indicate that sodium 5-methoxypyridine-2-sulfinate is a solid at room temperature with good solubility in polar solvents like water, making it accessible for various laboratory applications .
Sodium 5-methoxypyridine-2-sulfinate has several significant applications:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2